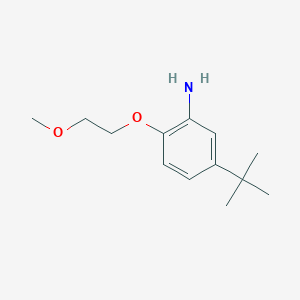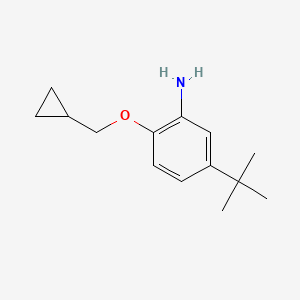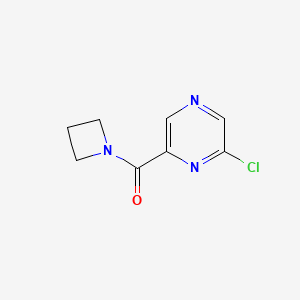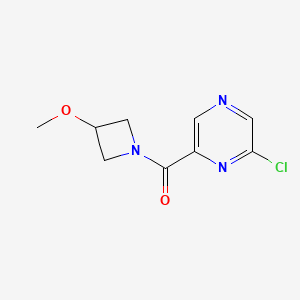
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone is a synthetic organic compound characterized by the presence of a chloropyrazine ring and a difluoroazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone typically involves the following steps:
Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the reaction of 2-chloropyrazine with appropriate reagents under controlled conditions.
Introduction of the Difluoroazetidine Moiety: The difluoroazetidine moiety is introduced via a nucleophilic substitution reaction, where a suitable difluoroazetidine precursor reacts with the chloropyrazine intermediate.
Final Coupling Reaction: The final step involves coupling the chloropyrazine and difluoroazetidine intermediates under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
Comparación Con Compuestos Similares
(6-Chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)-methanone: shares structural similarities with other pyrazine and azetidine derivatives.
Triazole Compounds: These compounds also exhibit significant biological activities and are used in various applications, including as corrosion inhibitors.
Phenylurea and Benzoylurea Compounds: These compounds have similar structural characteristics and are used in the identification and analysis of complex systems.
Uniqueness:
- The combination of a chloropyrazine ring and a difluoroazetidine moiety in this compound provides unique chemical properties that distinguish it from other similar compounds. This unique structure contributes to its potential applications in various fields.
Propiedades
IUPAC Name |
(6-chloropyrazin-2-yl)-(3,3-difluoroazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3O/c9-6-2-12-1-5(13-6)7(15)14-3-8(10,11)4-14/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDOVXQOUKIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC(=N2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

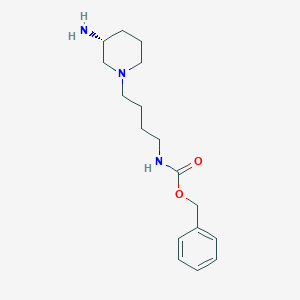
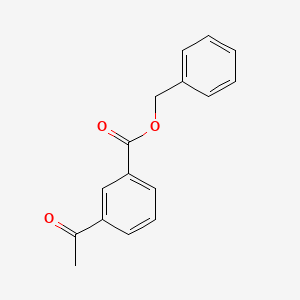




![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carbonitrile](/img/structure/B8162300.png)
